Kasugamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kasugamine can be synthesized through various synthetic routes. One notable method involves the methanolysis of kasuganobiosamine with hydrochloric acid in methanol . Another approach is the sulfamate-tethered aza-Wacker cyclization, which proceeds in 14 steps from a literature epoxide . This method is particularly useful for the total synthesis of kasugamycin and related antibiotics .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces kasugaensis cultures. The biosynthetic pathway of kasugamycin, which includes this compound as a sub-component, has been extensively studied to optimize production yields .
Chemical Reactions Analysis
Types of Reactions
Kasugamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups in this compound.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the this compound structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrochloric acid, methanol, and various oxidizing and reducing agents . The conditions for these reactions vary depending on the desired product and the specific synthetic route being employed.
Major Products
The major products formed from the reactions of this compound include various derivatives that can be used as intermediates in the synthesis of kasugamycin and other related antibiotics .
Scientific Research Applications
Kasugamine has several scientific research applications, including:
Mechanism of Action
Kasugamine exerts its effects by being a crucial component of kasugamycin, which inhibits protein synthesis in bacteria. Kasugamycin binds to the 30S ribosomal subunit, preventing the formation of the initiation complex and thereby inhibiting the translation process . This mechanism is distinct from other aminoglycosides, which typically cause miscoding during protein synthesis .
Comparison with Similar Compounds
Kasugamine is unique among aminoglycosides due to its specific structure and function. Similar compounds include:
Streptomycin: Another aminoglycoside antibiotic that also targets the 30S ribosomal subunit but causes miscoding during protein synthesis.
Kanamycin: An aminoglycoside with a broader spectrum of activity but different structural components.
Gentamicin: A widely used aminoglycoside with a different mechanism of action and structural features.
This compound’s uniqueness lies in its specific role in the biosynthesis of kasugamycin and its distinct mechanism of action compared to other aminoglycosides .
Properties
CAS No. |
8075-83-0 |
---|---|
Molecular Formula |
C28H36Cl4N3O13P |
Molecular Weight |
795.4 g/mol |
IUPAC Name |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;bis(2,4-dichlorophenyl) ethyl phosphate |
InChI |
InChI=1S/C14H11Cl4O4P.C14H25N3O9/c1-2-20-23(19,21-13-5-3-9(15)7-11(13)17)22-14-6-4-10(16)8-12(14)18;1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-8H,2H2,1H3;3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t;3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m.1/s1 |
InChI Key |
NOEKKZNBKGTVKH-ZQLLRLHXSA-N |
SMILES |
CC(C(CC(C=O)N)N)O |
Isomeric SMILES |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl.C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N |
Canonical SMILES |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl.CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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